molecular formula C7H11NO B8417931 N-{bicyclo[1.1.1]pentan-1-yl}acetamide

N-{bicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No. B8417931
M. Wt: 125.17 g/mol
InChI Key: NITXXARKEONICI-UHFFFAOYSA-N
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Patent
US09447025B2

Procedure details

The commercially available bicyclo[1.1.1]pentan-1-amine can be coupled with an appropriate carboxylic acid or acid chloride, such as acetyl chloride in the presence of base (for example, K2CO3, Na2CO3, NaHCO3, TEA, pyridine, and the like) to give N-(bicyclo[1.1.1]pentan-1-yl)acetamide (4) (Scheme 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]12([NH2:6])[CH2:5][CH:3]([CH2:4]1)[CH2:2]2.[C:7](Cl)(=[O:9])[CH3:8].C([O-])([O-])=O.[K+].[K+].C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[C:1]12([NH:6][C:7](=[O:9])[CH3:8])[CH2:5][CH:3]([CH2:4]1)[CH2:2]2 |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC(C1)C2)N
Step Two
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC(C1)C2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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